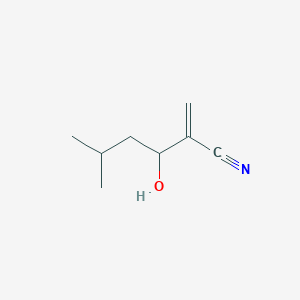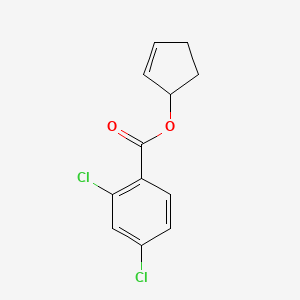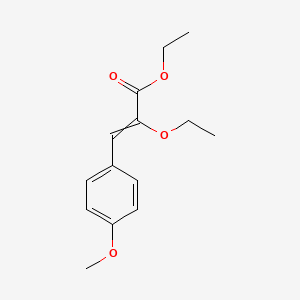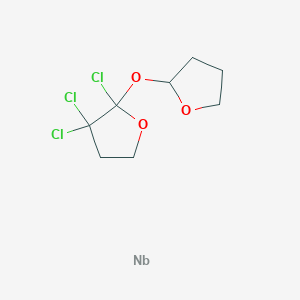
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane is a complex organometallic compound that features niobium as its central element. This compound is characterized by the presence of three chlorine atoms and an oxolane ring, which is a five-membered ring containing one oxygen atom. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane typically involves the reaction of niobium pentachloride with oxolane derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the substitution of chlorine atoms with oxolane groups, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form niobium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation states of niobium.
Substitution: Chlorine atoms can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include niobium oxides, reduced niobium compounds, and various substituted derivatives
Aplicaciones Científicas De Investigación
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other niobium-containing compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including catalysts and electronic components.
Mecanismo De Acción
The mechanism of action of Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane involves its interaction with various molecular targets. The compound can form complexes with different biomolecules, influencing their structure and function. The pathways involved in these interactions are still under investigation, but they may include coordination with metal centers and interactions with organic ligands.
Comparación Con Compuestos Similares
Similar Compounds
Niobium pentachloride: A simpler niobium compound with five chlorine atoms.
Niobium oxides: Compounds formed by the oxidation of niobium.
Organoniobium compounds: Various niobium-containing organometallic compounds with different ligands.
Uniqueness
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane is unique due to its specific structure, which includes both chlorine atoms and an oxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
119174-68-4 |
|---|---|
Fórmula molecular |
C8H11Cl3NbO3 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane |
InChI |
InChI=1S/C8H11Cl3O3.Nb/c9-7(10)3-5-13-8(7,11)14-6-2-1-4-12-6;/h6H,1-5H2; |
Clave InChI |
ZGWITZSJBVBFBC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)OC2(C(CCO2)(Cl)Cl)Cl.[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


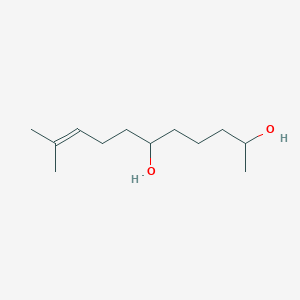

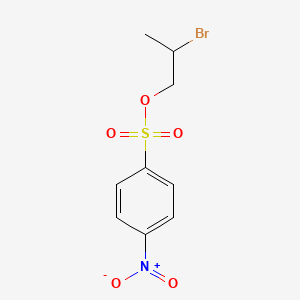
![1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B14294193.png)
![3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde](/img/structure/B14294208.png)

![({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid](/img/structure/B14294223.png)

![11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid](/img/structure/B14294234.png)
